molecular formula C18H13F2NO4 B2597044 [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate CAS No. 1021024-88-3

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate

Cat. No.: B2597044
CAS No.: 1021024-88-3
M. Wt: 345.302
InChI Key: PLEOXCBVJBFMBX-UHFFFAOYSA-N
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Description

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluorophenyl group, an oxazole ring, and a phenoxyacetate moiety

Scientific Research Applications

Chemistry

In chemistry, [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interaction with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may impart specific pharmacological properties, making it a candidate for further optimization and testing in preclinical and clinical studies.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its potential use in various industrial processes highlights its versatility and importance in applied research.

Future Directions

Isoxazoles, including “(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the difluorophenyl group and the phenoxyacetate moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions employed. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted phenoxyacetate derivatives.

Mechanism of Action

The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate involves its interaction with specific molecular targets The difluorophenyl group and oxazole ring may play a crucial role in binding to these targets, leading to the modulation of biological pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate stands out due to its unique combination of functional groups. This structural uniqueness imparts specific chemical reactivity and potential applications that may not be achievable with other compounds. Its versatility in undergoing various chemical reactions and its potential in diverse scientific research areas highlight its significance.

Conclusion

This compound is a compound of significant interest in various fields of research. Its unique structure and chemical properties make it a valuable building block for the synthesis of new molecules, with potential applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactivity, and mechanism of action is crucial for harnessing its full potential and exploring new frontiers in scientific research.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO4/c19-12-6-7-15(16(20)8-12)17-9-13(21-25-17)10-24-18(22)11-23-14-4-2-1-3-5-14/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEOXCBVJBFMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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